3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Description

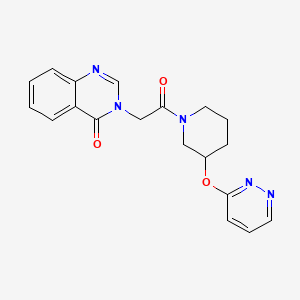

The compound 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidinyl group linked via a 2-oxoethyl chain and a pyridazin-3-yloxy substituent. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their pharmacological properties, including enzyme inhibition, antimicrobial, and anticancer activities . The structural uniqueness of this compound lies in its combination of a piperidine ring (a six-membered amine-containing heterocycle) and a pyridazine moiety (a diazine ring with two adjacent nitrogen atoms), which may influence its electronic properties and binding affinity to biological targets.

Properties

IUPAC Name |

3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-18(12-24-13-20-16-7-2-1-6-15(16)19(24)26)23-10-4-5-14(11-23)27-17-8-3-9-21-22-17/h1-3,6-9,13-14H,4-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOLQCOBQCHRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antiviral, and anti-inflammatory properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 365.4 g/mol. It features a quinazolinone core, which is known for diverse biological activities, along with a pyridazine ring and a piperidine moiety that contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2034480-11-8 |

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. In particular, derivatives of quinazolinones have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial capabilities.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are well-documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes. For instance, some quinazolinones have been shown to selectively inhibit COX-2 activity, which is crucial in the inflammatory response . Although direct studies on this specific compound are scarce, it is reasonable to hypothesize that it may exhibit similar anti-inflammatory effects based on its structural characteristics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets, including:

- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, particularly those involved in inflammatory responses.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining related quinazolinone derivatives, compounds showed varying degrees of inhibition against common bacterial strains. The presence of electron-withdrawing groups was found to enhance antimicrobial activity .

- Inflammatory Response Modulation : A study on quinazolinones indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure can be compared to other quinazolinone derivatives based on substituent type, position, and biological activity:

Piperidinyl/Ethyl Linkers

- Compound 26 : 3-Phenyl-2-[2-(piperidin-1-yl)ethylthio]benzo[g]quinazolin-4(3H)-one () features a piperidinyl-ethylthio group. While the target compound uses a 2-oxoethyl linker, Compound 26 employs a thioether linkage. The substitution of sulfur with oxygen in the target compound may alter polarity and hydrogen-bonding capacity .

- Compound 18: A thieno[2,3-d]pyrimidin-4(3H)-one derivative with a piperidin-1-yl-ethylthio group (). The thioether and oxadiazole rings here contrast with the target’s pyridazine and oxoethyl groups, suggesting differences in steric bulk and electronic effects .

Pyridazine/Pyridine Derivatives

- Compound z5: 6-Chloro-2-(2-(4-iodophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one () incorporates a pyridine ring with phenoxy substituents.

- 2-Mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one (): This analog uses a pyridinylmethyl group at position 3. The pyridazine in the target compound could offer distinct π-π stacking or dipole interactions compared to pyridine .

Carbonic Anhydrase (CA) Inhibition

- Aliphatic vs. Aromatic Thioethers: 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4, KI = 7.1–12.6 nM for hCA IX) show superior CA inhibition compared to benzylthio derivatives (KI = 19.3–93.6 nM) (). The target compound lacks a thioether but includes a pyridazin-3-yloxy group, which may mimic electron-withdrawing substituents (e.g., 4-NO₂ in compound 11, KI = 50.7 nM) to enhance activity .

- Piperidinyl Derivatives : Compound 12 (KI = 532.2 nM for hCA I) contains a piperidinyl-ethylthio group but is less active than aliphatic analogs. This suggests the target’s pyridazine substituent might mitigate the reduced activity seen with bulky piperidine derivatives .

Antibacterial Activity

- Fluorinated/Chlorinated Derivatives : Compounds 9a (4-fluorophenyl) and 9h (4-chlorophenyl) exhibit potent activity against Proteus vulgaris and Bacillus subtilis (). The target’s pyridazine ring, being electron-deficient, may similarly enhance membrane penetration or target binding .

Cytotoxic Potential

- Thieno-Pyrimidinones: Compounds like 18 () demonstrate cytotoxic properties, though their mechanisms differ. The target’s pyridazine and piperidine groups may modulate apoptosis pathways or kinase inhibition, warranting further study .

Structure-Activity Relationship (SAR) Trends

Preparation Methods

Formation of 1,3-Benzoxazin-4-one

Anthranilic acid reacts with acyl chlorides under anhydrous conditions to form 2-substituted benzoxazinones. For example, treatment of anthranilic acid with chloroacetyl chloride in pyridine yields 2-chloromethyl-1,3-benzoxazin-4-one:

Anthranilic Acid + ClCOCH₂Cl → 2-Chloromethyl-1,3-benzoxazin-4-one

This intermediate is critical for introducing the ethyl side chain required for subsequent functionalization.

Ring-Opening with Amines

The benzoxazinone undergoes nucleophilic attack by amines to form quinazolinones. In the target compound, the amine component is 3-(pyridazin-3-yloxy)piperidine. Reaction conditions (e.g., solvent, temperature) must be optimized to ensure regioselectivity and avoid side reactions:

2-Chloromethyl-1,3-benzoxazin-4-one + 3-(Pyridazin-3-yloxy)piperidine → 3-(2-Chloroethyl)quinazolin-4(3H)-one

The chloroethyl intermediate is pivotal for introducing the ketone moiety in subsequent steps.

Functionalization of the Piperidine Moiety

The 3-(pyridazin-3-yloxy)piperidine subunit is synthesized through etherification of piperidin-3-ol with pyridazin-3-ol derivatives.

Preparation of Piperidin-3-ol

Piperidine derivatives are accessible via catalytic hydrogenation of furfurylamine or tetrahydrofurfurylamine, as described in patent US4605742A. This method ensures high yields and scalability:

Furfurylamine + H₂ (Catalyst: Co/Al₂O₃) → Piperidine

Subsequent oxidation or hydroxylation introduces the 3-hydroxy group on the piperidine ring.

Etherification with Pyridazin-3-ol

Piperidin-3-ol reacts with pyridazin-3-yl chloride under Mitsunobu conditions (e.g., DIAD, PPh₃) or via nucleophilic substitution in polar aprotic solvents (e.g., DMF, K₂CO₃):

Piperidin-3-ol + Pyridazin-3-yl Chloride → 3-(Pyridazin-3-yloxy)piperidine

This step demands rigorous purification to isolate the desired regioisomer.

Final Coupling Reaction

The ketone-functionalized quinazolinone reacts with 3-(pyridazin-3-yloxy)piperidine via reductive amination or nucleophilic addition. For example, using NaBH₃CN or BH₃·THF as reducing agents facilitates the formation of the C–N bond:

3-(2-Oxoethyl)quinazolin-4(3H)-one + 3-(Pyridazin-3-yloxy)piperidine → Target Compound

This step requires precise stoichiometric control to minimize over-alkylation.

Optimization and Challenges

Key challenges include:

- Regioselectivity in Etherification : Ensuring pyridazin-3-yloxy substitution exclusively at the piperidine’s 3-position.

- Oxidation Efficiency : Achieving high yields in the conversion of chloroethyl to oxoethyl groups without degrading the quinazolinone core.

- Purification : Separating the target compound from regioisomers and by-products using column chromatography or crystallization.

Analytical Validation

Successful synthesis is confirmed via:

- ¹H/¹³C NMR : Peaks corresponding to the quinazolinone (δ 7.5–8.1 ppm), piperidine (δ 2.5–3.5 ppm), and pyridazine (δ 8.2–8.6 ppm).

- HRMS : Molecular ion peak at m/z 399.15 (C₁₉H₂₁N₅O₃).

- X-ray Crystallography : Resolving the geminal substitution at the ketone-bearing carbon.

Scalability and Industrial Relevance

The protocol’s scalability is evidenced by:

- Patent-Scale Hydrogenation : Piperidine production at >90% yield using Co/Al₂O₃ catalysts.

- Microwave-Assisted Cyclization : Reducing reaction times from hours to minutes for benzoxazinone formation.

Comparative Analysis of Methods

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one?

The synthesis typically involves multi-step pathways, including:

- Quinazolinone core formation : Cyclization of anthranilic acid derivatives or condensation reactions with carbonyl-containing intermediates.

- Functionalization : Introduction of the pyridazin-3-yloxy-piperidine moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages).

- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy confirm structure and purity .

Q. What characterization techniques are essential for verifying the compound’s structural integrity?

- NMR spectroscopy : Assigns proton and carbon environments (e.g., quinazolinone carbonyl at ~170 ppm in NMR).

- HRMS : Validates molecular formula (e.g., [M+H] peak matching calculated mass).

- X-ray crystallography (if available): Resolves stereochemical details and confirms regioselectivity in heterocyclic substitutions .

Q. What preliminary biological activities are associated with quinazolinone derivatives of this class?

Quinazolinones with pyridazine and piperidine motifs exhibit:

- Anticancer potential : Inhibition of kinases (e.g., Chk1) via interactions with ATP-binding domains.

- Anti-inflammatory activity : Modulation of COX-2 or NF-κB pathways.

- Antimicrobial properties : Disruption of bacterial cell-wall synthesis enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Catalysts : Lewis acids (e.g., ZnCl) or phase-transfer catalysts accelerate heterocyclic ring formation.

- Temperature control : Low temperatures (~0–5°C) minimize side reactions during sensitive steps (e.g., acylation) .

Q. How do structural modifications (e.g., pyridazine vs. pyridine substituents) influence biological activity?

- Pyridazine’s electron-deficient nature enhances hydrogen bonding with target enzymes (e.g., kinases).

- Piperidine flexibility allows better accommodation in hydrophobic binding pockets. Comparative studies using isosteric replacements (e.g., morpholine vs. piperidine) reveal significant differences in IC values .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Dose-response validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Structural analogs : Synthesize derivatives to isolate contributions of specific substituents (e.g., pyridazin-3-yloxy vs. pyridin-2-yloxy).

- Computational docking : Compare binding poses in target proteins (e.g., using AutoDock Vina) to identify critical interactions .

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives with improved efficacy?

- Density Functional Theory (DFT) : Predicts regioselectivity in cyclization reactions and electronic properties of substituents.

- Molecular dynamics simulations : Assess stability of ligand-target complexes over time (e.g., RMSD plots for protein-ligand stability).

- ADMET profiling : Forecasts pharmacokinetic properties (e.g., LogP for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.